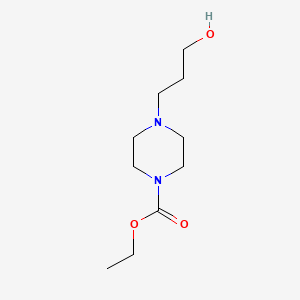![molecular formula C7H5N3O2 B1346416 Imidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 914637-64-2](/img/structure/B1346416.png)
Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Descripción general
Descripción
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, also known as IPMC, is a heterocyclic carboxylic acid containing nitrogen, oxygen, and carbon atoms. It is an important intermediate in the synthesis of many compounds, such as drugs, pesticides, and other organic molecules. IPMC is used to synthesize a variety of compounds due to its ability to react with a number of different functional groups. In addition, IPMC has been shown to have a variety of biological and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Heterocyclic Compounds
Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives are recognized for their role in the synthesis of heterocyclic compounds. These derivatives serve as crucial scaffolds for developing molecules with significant biological activities. The versatility of these compounds is demonstrated in their application across various synthetic pathways, offering a broad spectrum of chemical and biological functionalities (Rabia Zeynep Kobak & B. Akkurt, 2022).
Optical Sensors and Biological Applications
Derivatives of this compound have been employed as exquisite sensing materials in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This reflects the compound's significance in both the creation of optical sensors and their broader biological and medicinal applications (Gitanjali Jindal & N. Kaur, 2021).
Unnatural Base Pairs in Synthetic Biology
In synthetic biology, imidazo[1,2-c]pyrimidine derivatives have been explored for the development of unnatural base pairs. These derivatives demonstrate significant promise in expanding the genetic alphabet, contributing to advancements in genetic engineering and biotechnology. The research underlines the compound's utility in creating novel base pairs that offer enhanced stacking ability and shape complementarity, crucial for synthetic biology applications (Noriko Saito-Tarashima & N. Minakawa, 2018).
Medicinal Chemistry
The imidazo[1,2-c]pyrimidine scaffold has been highlighted for its therapeutic potential in medicinal chemistry. It provides a structural basis for the development of bioactive molecules, showcasing broad therapeutic applications. This includes the exploration of imidazo[1,2-c]pyrimidine derivatives for kinase inhibition, illustrating the scaffold's versatility in drug discovery and the quest for novel therapeutic agents (Amanda Garrido et al., 2021).
Catalysis and Organic Synthesis
This compound derivatives also play a vital role in catalysis and organic synthesis. Their unique chemical properties have been utilized in the design of catalysts and synthetic intermediates, contributing to the development of new synthetic methodologies and the efficient synthesis of complex molecules (Dongli Li et al., 2019).
Mecanismo De Acción
Target of Action
Imidazo-pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo-pyridine derivatives can influence many cellular pathways necessary for the proper functioning of various cells .
Biochemical Pathways
Imidazo-pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
It is known that imidazo-pyridine derivatives have shown potential as covalent anticancer agents .
Safety and Hazards
Direcciones Futuras
Future research could focus on the development of new drugs using Imidazo[1,2-c]pyrimidine-2-carboxylic acid. For instance, one study discusses the development of novel anticancer drugs with a pyrimidine scaffold . Another study suggests the development of new drugs to overcome the problems of antimicrobial resistance .
Análisis Bioquímico
Biochemical Properties
Imidazo[1,2-c]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival. By modulating these pathways, this compound can alter cellular responses to external stimuli, leading to changes in cell behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, maintaining its biological activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity and altered cellular responses. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects, modulating specific signaling pathways and cellular processes without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage or apoptosis. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit or activate enzymes in the glycolytic pathway, affecting the production of ATP and other metabolites. Additionally, this compound can interact with cofactors, such as NADH and FADH2, influencing their role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
Propiedades
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMHLJTAARKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650366 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-64-2 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)





